molecular formula C18H15FN2O2 B2941094 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922863-94-3

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2941094
CAS RN: 922863-94-3
M. Wt: 310.328
InChI Key: MOTNMKAEVKZKIJ-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has shown potential in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Myocardial Perfusion Imaging

One notable application is in the field of myocardial perfusion imaging (MPI) for heart disease diagnosis. A study synthesized and evaluated 18F-labeled pyridaben analogues for their potential as MPI agents with positron emission tomography (PET). These compounds demonstrated high heart uptake and low background uptake in mouse and mini swine models, showing promise for future development as MPI agents (Mou et al., 2012).

Central Nervous System Activities

Another research area involves the study of central nervous system activities. Compounds with structures related to "2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one" have been synthesized and tested for their ability to interact with central nervous system receptors, indicating potential applications in neurological research and therapy development (Barlin et al., 1989).

Anti-inflammatory and Analgesic Activities

Derivatives of pyridazinone have also been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, Mannich bases of arylpyridazinones showed promising results in preclinical models, indicating their potential for the development of new pain management and anti-inflammatory medications (Gökçe et al., 2005).

Anticancer Activity

Furthermore, research into the anticancer activity of pyridazinone derivatives has been conducted, with some compounds showing promise in molecular docking studies against various cancer targets. This suggests the potential for these compounds to be developed into anticancer agents following further study and optimization (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNMKAEVKZKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

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